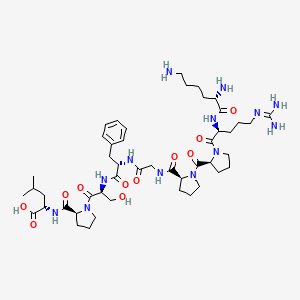

Motilin-(1-13) (human)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Motilin-(1-13) (human) is a peptide fragment derived from the full-length motilin, a 22-amino acid polypeptide hormone. Motilin was first isolated from the mucosa of the porcine upper intestine in 1972 and is known for its role in stimulating gastrointestinal motility . The peptide fragment motilin-(1-13) retains the biological activity of the full-length hormone and is involved in regulating the migrating motor complex in the gastrointestinal tract .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Motilin-(1-13) kann mithilfe der Festphasenpeptidsynthese (SPPS) synthetisiert werden, einem gängigen Verfahren zur Herstellung von Peptiden. Die Synthese umfasst die schrittweise Addition geschützter Aminosäuren zu einer wachsenden Peptidkette, die an ein festes Harz verankert ist. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und OxymaPure, um die Peptidbindungsbildung zu erleichtern . Nach dem Zusammenbau der Peptidkette wird das Peptid mit einem Gemisch aus Trifluoressigsäure (TFA) und Scavengern vom Harz abgespalten und entschützt.

Industrielle Produktionsmethoden

Die industrielle Produktion von Motilin-(1-13) folgt ähnlichen Prinzipien wie die Synthese im Labormaßstab, allerdings in größerem Umfang. Automatisierte Peptidsynthesizer werden häufig eingesetzt, um die Effizienz und Reproduzierbarkeit zu erhöhen. Die Reinigung des synthetisierten Peptids erfolgt durch Hochleistungsflüssigchromatographie (HPLC), und das Endprodukt wird mit Massenspektrometrie und Aminosäureanalyse charakterisiert .

Analyse Chemischer Reaktionen

Reaktionstypen

Motilin-(1-13) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Der Methioninrest im Peptid kann zu Methioninsulfoxid oxidiert werden.

Reduktion: Disulfidbrücken, falls vorhanden, können zu freien Thiolen reduziert werden.

Substitution: Aminosäurereste können durch Analoga substituiert werden, um Struktur-Aktivitäts-Beziehungen zu untersuchen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder Ameisensäure können für Oxidationsreaktionen verwendet werden.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) sind übliche Reduktionsmittel.

Substitution: Aminosäureanaloga werden während der SPPS unter Verwendung standardmäßiger Kupplungsreagenzien eingebaut.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte Peptide, reduzierte Peptide und Peptidanaloga mit modifizierten Aminosäureresten .

Wissenschaftliche Forschungsanwendungen

Motilin-(1-13) hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellpeptid verwendet, um die Peptidsynthese, -faltung und -stabilität zu untersuchen.

Biologie: Untersucht für seine Rolle bei der Magen-Darm-Motilität und seiner Interaktion mit Motilin-Rezeptoren.

Medizin: Als potenzielles Therapeutikum für Magen-Darm-Erkrankungen wie Gastroparese erforscht.

Industrie: Wird bei der Entwicklung von Motilin-Rezeptor-Agonisten für pharmazeutische Anwendungen eingesetzt.

Wirkmechanismus

Motilin-(1-13) entfaltet seine Wirkung durch Bindung an den Motilin-Rezeptor, einen G-Protein-gekoppelten Rezeptor (GPCR), der im Magen-Darm-Trakt lokalisiert ist. Nach der Bindung aktiviert der Rezeptor intrazelluläre Signalwege, die Gq-Proteine involvieren, was zu einem Anstieg des intrazellulären Kalziumspiegels führt. Diese Aktivierung stimuliert die glatte Muskelkontraktion und verstärkt die Magen-Darm-Motilität . Das Peptid spielt auch eine Rolle bei der Signalisierung von Hunger und der Regulation des Migrationsmotor-Komplexes .

Wirkmechanismus

Motilin-(1-13) exerts its effects by binding to the motilin receptor, a G protein-coupled receptor (GPCR) located in the gastrointestinal tract. Upon binding, the receptor activates intracellular signaling pathways involving Gq proteins, leading to an increase in intracellular calcium levels. This activation stimulates smooth muscle contraction and enhances gastrointestinal motility . The peptide also plays a role in signaling hunger and regulating the migrating motor complex .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ghrelin: Ein weiteres gastrointestinales Peptidhormon, das den Appetit und die Magenmotilität stimuliert.

Erythromycin: Ein Makrolid-Antibiotikum, das als Motilin-Rezeptor-Agonist wirkt und die Wirkungen von Motilin nachahmt.

Einzigartigkeit

Motilin-(1-13) ist einzigartig in seiner spezifischen Interaktion mit dem Motilin-Rezeptor und seiner Rolle bei der Regulation des Migrationsmotor-Komplexes. Im Gegensatz zu Ghrelin, das breitere physiologische Wirkungen hat, konzentriert sich Motilin-(1-13) hauptsächlich auf die Magen-Darm-Motilität. Erythromycin, das zwar als Motilin-Rezeptor-Agonist wirkt, ist kein natürliches Peptid und hat antibiotische Eigenschaften .

Eigenschaften

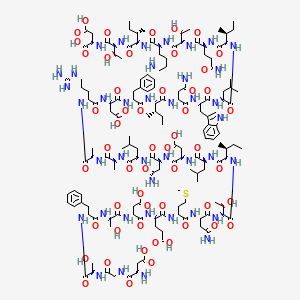

Molekularformel |

C76H113N17O19S |

|---|---|

Molekulargewicht |

1600.9 g/mol |

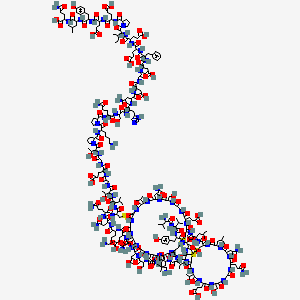

IUPAC-Name |

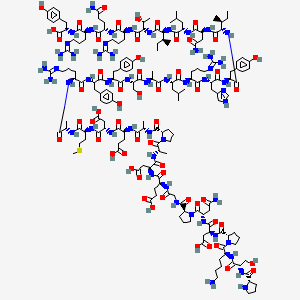

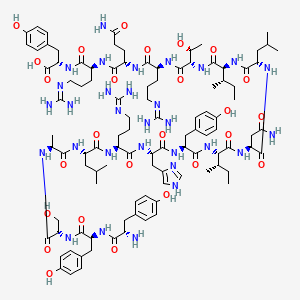

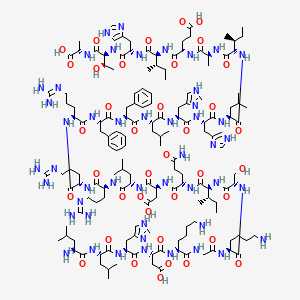

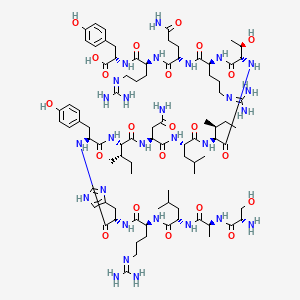

(4S)-5-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid |

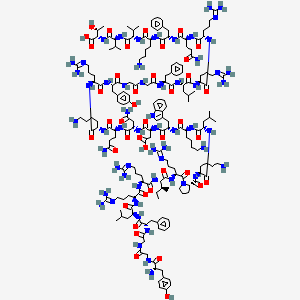

InChI |

InChI=1S/C76H113N17O19S/c1-9-43(6)62(91-71(107)57-23-17-34-93(57)74(110)61(42(4)5)90-64(100)49(77)37-45-18-12-10-13-19-45)72(108)89-56(38-46-20-14-11-15-21-46)70(106)92-63(44(7)94)73(109)88-55(39-47-24-26-48(95)27-25-47)65(101)82-40-59(97)83-51(29-31-60(98)99)67(103)87-54(36-41(2)3)69(105)85-52(28-30-58(78)96)68(104)84-50(22-16-33-81-76(79)80)66(102)86-53(75(111)112)32-35-113-8/h10-15,18-21,24-27,41-44,49-57,61-63,94-95H,9,16-17,22-23,28-40,77H2,1-8H3,(H2,78,96)(H,82,101)(H,83,97)(H,84,104)(H,85,105)(H,86,102)(H,87,103)(H,88,109)(H,89,108)(H,90,100)(H,91,107)(H,92,106)(H,98,99)(H,111,112)(H4,79,80,81)/t43-,44+,49-,50-,51-,52-,53-,54-,55-,56-,57-,61-,62-,63-/m0/s1 |

InChI-Schlüssel |

BYENHSKWDFWKRW-JAFQCPPXSA-N |

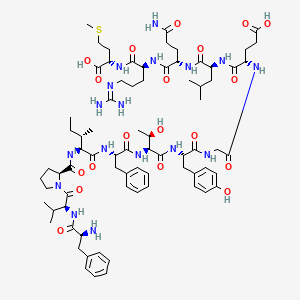

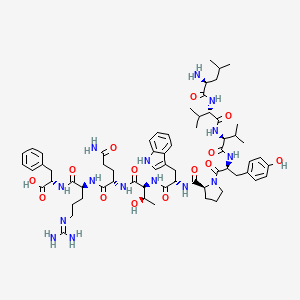

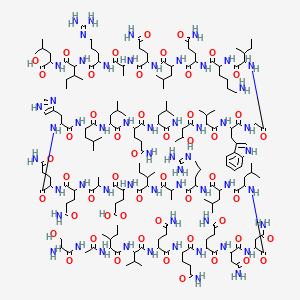

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCSC)C(=O)O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC4=CC=CC=C4)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Oxahexacyclo[12.6.1.02,12.05,11.08,10.018,21]henicosa-1(21),2(12),3,5(11),13,15,17,19-octaene-6,7-diol](/img/structure/B10822638.png)

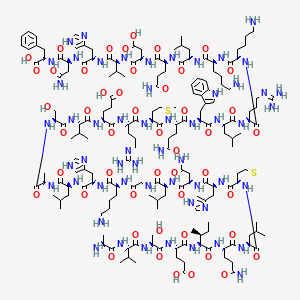

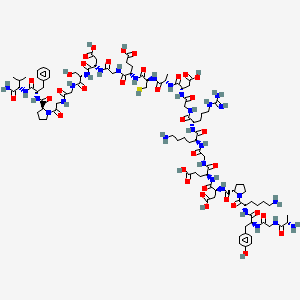

![(4S)-5-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2R)-1-[[(2S)-5-amino-1-[[2-[[2-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2R)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[2-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B10822643.png)